Hydrazinoacetic acid
Description
Overview of Hydrazinoacetic Acid as a Chemical Compound
This compound, systematically named 2-hydrazinylacetic acid, is an organic compound with the chemical formula C₂H₆N₂O₂. ontosight.ainih.gov It is structurally analogous to glycine (B1666218), with a key difference being the substitution of the amino group with a hydrazino group (-NHNH₂). ontosight.ai This modification is central to its chemical reactivity and biological profile.
The compound is a white crystalline solid. ontosight.ai Its solubility characteristics show a preference for hot water over cold water. ontosight.ai The presence of the hydrazine (B178648) functional group allows HAA to participate in a variety of chemical reactions, most notably the formation of hydrazones with carbonyl compounds. ontosight.ai This reactivity is a cornerstone of its utility in synthetic chemistry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂O₂ | nih.gov |
| Molecular Weight | 90.08 g/mol | nih.gov |
| IUPAC Name | 2-hydrazinylacetic acid | nih.gov |
| CAS Number | 14150-64-2 | nih.gov |
Historical Context of HAA Research and Discovery
The study of simple organic molecules and their potential roles in biological systems has been a long-standing endeavor in science. While the specific discovery of this compound is not as prominently documented as landmark discoveries like the synthesis of urea (B33335), its emergence is tied to the broader exploration of amino acid analogs and hydrazine chemistry. Early research into hydrazine derivatives was often driven by the quest for new pharmaceuticals and understanding fundamental biochemical pathways. For instance, the synthesis of acetic acid by Hermann Kolbe in 1845 was a pivotal moment demonstrating that organic compounds could be created from inorganic precursors, opening the door for the synthesis of novel molecules like HAA. researchgate.net
The development of synthetic methods for HAA, such as the reaction of hydrazine with chloroacetic acid or its derivatives, has been a key enabler of its study. ontosight.ai These synthetic routes provided researchers with the necessary quantities of the compound to investigate its properties and potential applications. Early investigations likely focused on its basic chemical reactivity and comparisons to its parent amino acid, glycine. Over time, as analytical techniques became more sophisticated, a deeper understanding of its biological interactions began to emerge.
Current Significance of HAA in Chemical and Biological Sciences
This compound and its derivatives are currently of significant interest in several areas of scientific research.
Synthetic Chemistry: HAA serves as a versatile building block in organic synthesis. Its ability to react with aldehydes and ketones to form hydrazones is a widely used transformation. Furthermore, it is a precursor for the synthesis of more complex molecules, including borylated derivatives which are valuable in drug discovery for their potential antitumor properties. The synthesis of α-boryl-α-hydrazinoacetic acid, a highly functionalized building block, has been reported, which can be converted into various borylated azoles and diazines. thieme-connect.dethieme-connect.com
Bioconjugation: The formation of hydrazones from HAA is employed as a conjugation strategy in chemical biology and polymer chemistry. This reaction has been noted for its speed, making it suitable for labeling biomolecules.
Biological and Pharmacological Research: Research has indicated that HAA and its derivatives exhibit a range of biological activities. These include potential antimicrobial and anticancer properties. smolecule.com For example, HAA is a crucial precursor in the biosynthesis of azaserine (B1665924), a compound with known antitumor activity. The mechanism of its biological activity is thought to involve the inhibition of key enzymatic pathways by mimicking natural substrates. For instance, derivatives of HAA have been shown to inhibit enzymes like amidotransferases, which are involved in amino acid metabolism and nucleic acid synthesis. Some studies have also explored its potential neuroprotective effects. smolecule.com
Table 2: Investigated Biological Activities of this compound and its Derivatives
| Activity | Description | Source(s) |
| Antimicrobial | Derivatives have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). | |
| Anticancer | HAA is a precursor to the antitumor agent azaserine. | |
| Enzyme Inhibition | Can inhibit enzymes such as amidotransferases. | |
| Neuroprotective | Some studies suggest potential benefits in neurodegenerative diseases. | smolecule.com |
The ongoing research into this compound underscores its importance as a multifaceted chemical compound. Its utility as a synthetic intermediate and the diverse biological activities of its derivatives ensure that HAA will remain a subject of scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBZUCWNYQUCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161745 | |
| Record name | Hydrazinoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14150-64-2 | |
| Record name | 2-Hydrazinylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Derivatization Strategies of Hydrazinoacetic Acid
Synthetic Pathways to Hydrazinoacetic Acid
This compound and its derivatives are synthesized through various chemical strategies. These methods range from direct condensations to multi-step pathways involving protection and activation steps.
Condensation Reactions with Hydrazine (B178648) Derivatives and Glyoxylic Acid
A primary route to this compound involves the condensation of hydrazine derivatives with glyoxylic acid. This method is noted for its application in peptide synthesis. For instance, research dating back to 1965 detailed the use of this compound derivatives prepared via this condensation in the creation of peptides. The process generally involves the reaction of a substituted hydrazine, such as a carbazate, with glyoxylic acid to form a hydrazone intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the final this compound derivative. acs.orgacs.org
A specific example is the synthesis of 3-cyano-3-aza-β-amino acid derivatives, which commences with the condensation of carbazates with glyoxylic acid monohydrate in ethanol (B145695) at room temperature. acs.org The resulting hydrazones are subsequently hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the corresponding this compound derivatives. acs.orgacs.org
Reaction of Hydrazine with Acetic Anhydride (B1165640) or Acetic Acid
This compound can also be synthesized through the reaction of hydrazine with acetic anhydride or acetic acid under controlled conditions. The direct reaction of hydrazine hydrate (B1144303) with glacial acetic acid, typically under reflux, is a known method for producing hydrazide derivatives. researchgate.net For example, the synthesis of hydrazine acetate (B1210297) has been reported with a yield of approximately 90% by slowly adding glacial acetic acid to a cooled and stirred solution of hydrazine hydrate.
It is important to note that the acylation of hydrazides with acetic acid can sometimes occur as an unintended side reaction in other synthetic contexts, such as peptide synthesis, where acetic acid might be used as a solvent or catalyst. pharm.or.jpresearchgate.net The rate of this acetylation is dependent on the concentration of the acetic acid. pharm.or.jp
Direct Amination of Hydrazine Derivatives with Acetic Acid or its Derivatives
Direct amination represents another synthetic strategy for obtaining derivatives of this compound. This method involves the reaction of hydrazine derivatives with acetic acid or its derivatives under controlled conditions. ontosight.ai For instance, (1-(aminocarbonyl)hydrazino)acetic acid can be synthesized through the reaction of hydrazine or its derivatives with chloroacetic acid or its esters, followed by the introduction of the aminocarbonyl group. ontosight.ai
Carbamoylation Methods for Introducing Carbamoyl (B1232498) Groups
Carbamoylation is a key method for synthesizing N-carbamoylthis compound, also known as (1-(aminocarbonyl)hydrazino)acetic acid. A common approach involves the reaction of 2-hydrazinylacetic acid with a source of the carbamoyl group, such as potassium cyanate (B1221674) or urea (B33335).
When using potassium cyanate, the reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyanate. This is followed by proton transfer to form the aminocarbonyl-hydrazino linkage. Key parameters for this reaction include maintaining a pH between 4.5 and 5.5 and a temperature of 40–60°C to optimize yield and minimize side reactions. An alternative, less toxic method utilizes urea as the carbonyl source in the presence of an acid catalyst like hydrochloric acid.
Another general approach to carbamoylation involves treating a starting compound with an isocyanate, such as trichloroacetyl isocyanate, followed by hydrolysis of the intermediate. orgsyn.org
Two-Step Synthesis from Hydantoic Acid and Sodium Hypochlorite (B82951)
A specific two-step synthesis has been described for (1-(aminocarbonyl)hydrazino)acetic acid starting from hydantoic acid.
Step 1: Hydantoic acid is reacted with sodium hypochlorite in an alkaline environment (pH > 10) to form a hydrazino intermediate. Maintaining a high pH is critical to prevent the formation of side products.
Step 2: The resulting intermediate is then acidified with hydrochloric acid to produce the final (1-(aminocarbonyl)hydrazino)acetic acid. This method is reported to yield a product with over 90% purity. A similar process involving a Hoffmann rearrangement on a glutarimide (B196013) derivative using a sodium hypochlorite/sodium hydroxide (B78521) mixture is used in the synthesis of Gabapentin. google.com
Advanced Derivatization of this compound
The functional groups of this compound allow for a wide range of derivatization strategies, leading to compounds with applications in peptide synthesis and medicinal chemistry.
One significant area of derivatization is the preparation of protected forms for solid-phase peptide synthesis (SPPS). To incorporate the hydrazinoacetyl group into peptides, fully or partially Boc-protected this compound derivatives are used. nih.govacs.org The use of N,N,N'-tris(Boc)this compound is particularly effective as it suppresses the unwanted polymerization of the activated ester during coupling. nih.govacs.org This reagent is compatible with Fmoc/tert-butyl chemistry, allowing for the robust and scalable preparation of hydrazinopeptides in good yield and purity. nih.govacs.org
Another advanced derivatization involves the synthesis of borylated this compound derivatives. thieme-connect.comthieme-connect.de For example, α-boryl-α-hydrazinoacetic acid can be synthesized and subsequently used as a building block. thieme-connect.comthieme-connect.de The hydrazine moiety of this derivative can be converted into a variety of α-borylated azoles and diazines through condensation reactions with 1,3- or 1,4-electrophiles. thieme-connect.comthieme-connect.dethieme-connect.com These organoboron compounds are of interest for their potential applications in cross-coupling transformations and drug discovery. thieme-connect.comthieme-connect.de
The this compound scaffold is also utilized in the development of enzyme inhibitors. Derivatives have been designed as inhibitors of human cysteine cathepsins, which are implicated in various diseases. acs.org In one approach, carbazates are condensed with glyoxylic acid, and the resulting hydrazones are catalytically hydrogenated to this compound derivatives. These are then cyanated to produce 3-cyano-3-aza-β-amino acid derivatives that act as nitrile-type inhibitors. acs.orgacs.org
Furthermore, this compound derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. arkat-usa.orgekb.egnih.govmdpi.comresearchgate.net The hydrazone derivatives of this compound can undergo cyclization reactions to form rings such as thiazolidines and tetrazoles. ekb.eg
Table 1: Synthetic Methods for this compound and its Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Condensation & Hydrogenation | Hydrazine derivative (carbazate), Glyoxylic acid | 1. EtOH, RT; 2. H₂, Pd/C | This compound derivative | acs.orgacs.org |
| Reaction with Acetic Acid | Hydrazine hydrate, Glacial acetic acid | Reflux | Hydrazide derivative | researchgate.net |
| Carbamoylation | 2-Hydrazinylacetic acid, Potassium cyanate | pH 4.5-5.5, 40-60°C | (1-(Aminocarbonyl)hydrazino)acetic acid | |
| Two-Step Synthesis | Hydantoic acid, Sodium hypochlorite | 1. NaOH (pH > 10); 2. HCl | (1-(Aminocarbonyl)hydrazino)acetic acid |
Table 2: Advanced Derivatization of this compound
| Derivatization Strategy | Key Reagent/Derivative | Application | Reference(s) |
|---|---|---|---|
| Peptide Synthesis | N,N,N'-tris(Boc)this compound | Solid-phase synthesis of hydrazinopeptides | nih.govacs.org |
| Borylation | α-Borylacetaldehyde, DBAD | Synthesis of borylated heterocycles | thieme-connect.comthieme-connect.de |
| Enzyme Inhibition | Cyanogen bromide | Synthesis of cysteine cathepsin inhibitors | acs.orgacs.org |
| Heterocycle Synthesis | Thioacetic acid, Sodium azide (B81097) | Formation of thiazolidines, tetrazoles | ekb.eg |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 14150 |
| Glyoxylic acid | 759 |
| Hydrazine | 9321 |
| Acetic anhydride | 7918 |
| Acetic acid | 176 |
| Chloroacetic acid | 300 |
| Potassium cyanate | 11479 |
| Urea | 1176 |
| Hydantoic acid | 70965 |
| Sodium hypochlorite | 23665760 |
| Hydrochloric acid | 313 |
| Palladium | 23939 |
| tert-Butyloxycarbonyl (Boc) anhydride | 65111 |
| Cyanogen bromide | 7569 |
| Gabapentin | 3446 |
| Thioacetic acid | 225 |
| Sodium azide | 3469398 |
| Trichloroacetyl isocyanate | 12211 |
| 2-Hydrazinylacetic acid | 83935 |
Formation of Borylated Azoles and Diazines from HAA
This compound can be transformed into borylated azoles and diazines, which are valuable scaffolds in medicinal chemistry and drug discovery. This process begins with the synthesis of an α-borylated HAA derivative, which then serves as a key intermediate for constructing various N-heterocycles.
The synthesis of α-Boryl-α-hydrazinoacetic acid provides a highly functionalized, boron-containing building block that was previously unexplored compared to its α-aminoboronic acid counterparts. researchgate.netthieme-connect.de The process starts with the readily available α-borylacetaldehyde. researchgate.netthieme-connect.com
The key steps in the synthesis are:
Hydrazination: α-Borylacetaldehyde is treated with di-tert-butyl azodicarboxylate (DBAD) in the presence of a catalytic amount of proline. This reaction yields the corresponding α-boryl-α-hydrazinoacetaldehyde intermediate. thieme-connect.de
Oxidation: The resulting aldehyde is then subjected to a Pinnick oxidation without purification. thieme-connect.de This two-step, one-pot procedure efficiently converts the starting material into the desired N,N'-bis(Boc)-α-boryl-α-hydrazinoacetic acid, a stable MIDA (N-methyliminodiacetic acid) boronate. researchgate.netthieme-connect.de
This synthetic route makes α-boryl-α-hydrazinoacetic acid easily accessible for further derivatization. thieme-connect.com
The synthesized α-boryl-α-hydrazinoacetic acid is a versatile precursor for a variety of boromethylated N-heterocycles. researchgate.net The transformation pathway involves two main stages:
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting groups on the hydrazine moiety are removed using a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This reaction proceeds efficiently, yielding the free hydrazine salt in quantitative yield without causing deboronation or cleavage of the MIDA group. thieme-connect.de
Cyclocondensation: The resulting deprotected hydrazine salt is reacted with a range of 1,3- or 1,4-dielectrophiles to construct the target heterocycles. thieme-connect.de This condensation reaction leads to the formation of α-borylated azoles and diazines. thieme-connect.com
A variety of N-heterocycles have been synthesized using this method, demonstrating its broad applicability. The reaction of the deprotected intermediate with different electrophiles leads to the formation of pyrazoles, pyrazolones, phthalazinones, and diazaborinines. thieme-connect.de
Table 1: Synthesis of Boromethylated N-Heterocycles from α-Boryl-α-hydrazinoacetic Acid Intermediate thieme-connect.de
| Electrophile | Resulting Heterocycle | Yield (%) |
| Acetylacetaldehyde dimethyl acetal | 1,5- and 1,3-substituted Pyrazole | 99 |
| Acetylacetone | Pyrazole | 89 |
| Dibenzoylmethane | Pyrazole | 24 |
| Aryl keto-enamines | 5-Arylpyrazoles | 95-98 |
| Arylated malondialdehydes | 4-Arylpyrazoles | 64-98 |
| Ethyl acetoacetate | Pyrazolone | 95 |
| Methyl 2-formylbenzoate | Phthalazinone | 99 |
| 2-Formylphenylboronic acid | 1,2,3-Diazaborinine | 87 |
Hydrazone Formation with Aldehydes and Ketones
The reaction of the hydrazine functional group in this compound with aldehydes or ketones is a fundamental transformation that produces hydrazones. wikipedia.org This condensation reaction is a cornerstone of bioconjugation chemistry due to its reliability and the stability of the resulting hydrazone linkage. wikipedia.orgnih.gov
The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. doubtnut.comlibretexts.org The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the hydrazine. doubtnut.com However, highly acidic conditions are avoided as they can protonate the hydrazine nucleophile, rendering it unreactive. doubtnut.com
Kinetic studies have shown that the rate of hydrazone formation can be significantly accelerated. Carbonyl compounds that possess neighboring acid or base groups, and likewise hydrazines with a nearby carboxylic acid group (such as this compound), exhibit accelerated reaction rates at a biological pH of 7.4. nih.gov This intramolecular catalysis makes hydrazone ligation one of the fastest and most efficient methods for bioconjugation, with rate constants for the most rapid combinations reaching 2–20 M⁻¹s⁻¹. nih.gov This reaction is widely employed in peptide labeling, polymer chemistry, and the development of drug delivery systems. nih.gov
Tri-Boc Protection Strategies for this compound
In complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), protecting the reactive groups of this compound is crucial to prevent undesirable side reactions. acs.org The use of multiple tert-butyloxycarbonyl (Boc) protecting groups offers a robust strategy for the chemoselective manipulation of the HAA molecule. smolecule.comnih.gov
To achieve maximum control during synthesis, a fully protected version of this compound, N,N,N'-Tris(Boc)this compound, is often employed. researchgate.net The synthesis involves treating this compound with a Boc-protecting agent like di-tert-butyl dicarbonate (B1257347) to introduce three Boc groups onto the hydrazine nitrogens. smolecule.com
The use of mono- and di-protected HAA derivatives can lead to unwanted polymerization of the activated ester during coupling reactions in peptide synthesis. acs.org The synthesis and use of the tris(Boc)-protected derivative effectively suppress these side reactions. acs.orgresearchgate.net Researchers have developed low-cost and effective routes for the preparation of this fully protected reagent, making it a convenient tool for the scalable production of hydrazino-functionalized peptides. researchgate.netnih.gov
The primary advantage of using Boc-protected this compound derivatives lies in the ability to perform chemoselective reactions. The Boc groups are stable under a variety of reaction conditions but can be removed selectively when needed, typically using acidic conditions. nih.govorganic-chemistry.org
In the context of solid-phase peptide synthesis, N,N,N'-tris(Boc)this compound has proven to be a highly convenient reagent. researchgate.netresearchgate.net It can be introduced onto the solid support either before or after the peptide chain has been elongated using standard Fmoc/tert-butyl chemistry. researchgate.netnih.gov While analysis has shown that one of the three Boc groups may be partially lost during the repetitive piperidine (B6355638) treatments required for Fmoc deprotection, the reagent remains highly effective. researchgate.netnih.gov The stability of the remaining protecting groups is sufficient to prevent undesired reactions, ensuring the preparation of pure hydrazino-peptides in good yields. acs.orgresearchgate.net This strategy allows for the precise incorporation of a reactive hydrazine handle at a specific position in a peptide, which can then be used for subsequent chemoselective ligation to other molecules. nih.gov
Oxidation Reactions of the Hydrazine Group
The hydrazine moiety (-NH-NH₂) within this compound is susceptible to oxidation, leading to different products depending on the oxidizing agent and reaction conditions.
The reaction of this compound with hydrogen peroxide (H₂O₂) results in a two-electron oxidation of the hydrazine group, yielding azodicarboxylic acid derivatives. This transformation is a key step in the synthesis of various nitrogen-containing compounds. The general reaction involves the conversion of the N-N single bond to a N=N double bond.
Table 1: Peroxide-Mediated Oxidation of this compound
| Oxidizing Agent | Catalyst | Temperature (°C) | Major Product | Yield (%) |
|---|
In the presence of transition metal catalysts such as iron(III) (Fe³⁺) or copper(II) (Cu²⁺), this compound undergoes oxidation to produce nitrogen gas (N₂) and derivatives of acetic acid under aerobic conditions. This reaction proceeds through a mechanism involving the coordination of the hydrazine to the metal center, followed by electron transfer and decomposition. Metal-catalyzed oxidation (MCO) reactions are a known method for studying metal-binding sites in proteins, where reactive oxygen species are generated, leading to the oxidation of nearby amino acid residues. nih.govnih.govresearchgate.net
Table 2: Metal-Catalyzed Oxidation of this compound
| Oxidizing Agent | Catalyst | Temperature (°C) | Major Products | Yield (%) |
|---|
Reduction Reactions of this compound Derivatives
The hydrazine group in this compound can act as a reducing agent. For instance, it is capable of reducing silver ions (Ag⁺) to elemental silver (Ag⁰) in colloidal solutions, which is a method for forming silver nanoparticles. Additionally, similar to the Wolff-Kishner reduction, this compound derivatives can reduce carbonyl groups by first forming hydrazone intermediates.
Nucleophilic Substitution Reactions Involving the Hydrazino Group
The hydrazine group of this compound is a potent nucleophile and can participate in nucleophilic substitution reactions. The nitrogen atom with the lone pair of electrons can attack electrophilic centers, leading to the displacement of a leaving group. ksu.edu.sa For example, this compound can react with compounds like 2,4-dinitrochlorobenzene, where the hydrazine displaces the chloride. ccsenet.org The reactivity in these substitutions is influenced by the nature of the leaving group and the solvent. ccsenet.orgeijas.com The formation of hydrazones from the reaction of this compound with aldehydes and ketones is a widely used nucleophilic addition-elimination reaction in organic synthesis.
C- and N-Acetylation using Acetic Acid
Hydrazides, including this compound, can undergo acetylation when treated with acetic acid. pharm.or.jpnih.govresearchgate.net This can result in either N-acetylation at one of the nitrogen atoms of the hydrazine group or C-acetylation. The rate of this reaction is dependent on the concentration of acetic acid. pharm.or.jp While the acetylation of hydrazides with acetic acid is a relatively slow process, it is a notable side reaction that can occur when acetic acid is used as a solvent or reagent in reactions involving hydrazides, such as in the preparation of azides for peptide synthesis. pharm.or.jpresearchgate.net Studies have shown that various hydrazide derivatives can undergo reactions like C- and N-acetylation, hydrolysis, and rearrangement in the presence of acetic acid under reflux. rsc.org
Table 3: Acetylation of a Hydrazide with Acetic Acid at 20°C
| Time (hours) | Percentage Acetylated (%) |
|---|---|
| 1 | 11 |
Hydrolysis Reactions of this compound
Derivatives of this compound can undergo hydrolysis, particularly under acidic or basic conditions. smolecule.com For example, the alkaline hydrolysis of ethyl hydrazinoacetate hydrochloride using sodium hydroxide is a method to synthesize sodium hydrazinoacetate. This reaction involves the cleavage of the ester bond to form the corresponding carboxylate salt. The stability of this compound and its derivatives towards hydrolysis can be influenced by the presence of other functional groups in the molecule.
Decarboxylation Reactions of this compound
The direct decarboxylation of this compound to yield methylhydrazine is a chemically challenging transformation that is not extensively documented in standard chemical literature. As an analogue of the α-amino acid glycine (B1666218), this compound lacks the structural features, such as a β-carbonyl group, that typically facilitate facile decarboxylation upon heating. researchgate.netresearchgate.net Consequently, strategies to achieve this transformation often rely on biological systems or the thermal decomposition of more complex derivatives.
Research into the biosynthesis of natural products has revealed enzymatic pathways capable of effecting the decarboxylation of this compound derivatives. In the biosynthesis of triacsins, a family of potent acyl-CoA synthetase inhibitors, this compound (HAA) serves as a key precursor. researchgate.netd-nb.info However, it is not decarboxylated directly. Instead, HAA is first activated and loaded onto an acyl carrier protein (ACP). Subsequent enzymatic modifications lead to an unstable intermediate that undergoes a non-oxidative decarboxylation step, promoted by the enzymes Tri9/10, to help form the final triacsin structure. researchgate.net This biological approach highlights a sophisticated, enzyme-mediated strategy to overcome the inherent stability of the molecule.
Another context in which the decarboxylation of a this compound derivative has been studied is through the thermal analysis of its metal complexes. A study on the thermal behavior of copper(II) and zinc(II) complexes with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid (aphaOH), a Schiff base derivative of this compound, provides insight into its decomposition pathway. researchgate.net Using thermogravimetric (TG) and differential thermal analysis (DTA), researchers identified multi-stage decomposition processes for the complexes [Cu(aphaO)(H2O)Cl] (Complex 1) and [Zn2(aphaO)2Cl2] (Complex 2). researchgate.net Following the initial loss of water molecules, the coordinated organic ligand undergoes fragmentation at higher temperatures. This decomposition includes the loss of a carboxyl group as carbon dioxide, alongside the breakdown of the rest of the molecule, ultimately yielding the corresponding metal oxide as the final residue. researchgate.net
The detailed stages of this thermal decomposition, which implicitly includes decarboxylation of the this compound backbone, are summarized below.
Table 1: Thermal Decomposition Stages of Metal Complexes of a this compound Derivative researchgate.net
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Calculated %) | Assignment of Lost Fragments |
| [Cu(aphaO)(H2O)Cl] | 1 | 90-160 | 5.52 | 5.60 | 1 H₂O |
| 2 | 160-350 | 41.57 | 41.98 | C₄H₄N₂ + CO₂ + HCl | |
| 3 | 350-650 | 27.89 | 28.00 | C₅H₅N | |
| [Zn₂(aphaO)₂Cl₂] | 1 | 180-330 | 44.55 | 44.73 | 2 CO₂ + 2 C₄H₄N₂ |
| 2 | 330-650 | 25.80 | 25.86 | C₁₀H₈N₂ + Cl₂ |
Data sourced from a study on the thermal behavior of Cu(II) and Zn(II) complexes with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (aphaO). researchgate.net
Mechanistic Investigations of Hydrazinoacetic Acid Transformations
Enzymatic Pathways Involving HAA
Azaserine (B1665924) is a well-known antitumor antibiotic whose structure features a rare α-diazoester functional group. Research has confirmed that HAA is a central precursor in its formation. rsc.org
Hydrazinoacetic acid is an essential building block in the biosynthesis of azaserine. nih.gov The pathway to this anticancer agent involves the incorporation of HAA, which ultimately provides the core structure that is oxidized to form the reactive diazo group. nih.govacs.org The involvement of HAA as an intermediate has been substantiated through a combination of isotopic labeling studies, gene deletion experiments, and in vitro biochemical assays. nih.govacs.org These studies confirm that the azaserine backbone is derived from the condensation of HAA (or its oxidized form) and L-serine. nih.govnih.gov
The genes responsible for azaserine production have been identified in several bacterial species, including Streptomyces fragilis and Glycomyces harbinensis. rsc.orgresearchgate.netnih.gov These azaserine biosynthetic gene clusters, often designated as azs or aza, contain all the necessary enzymatic machinery for the synthesis of the final product from simpler precursors. nih.govrsc.org Within these clusters, bioinformatic analyses have identified genes encoding enzymes homologous to those that produce HAA, directly implicating it in the pathway. nih.govresearchgate.netnih.gov For instance, the azs cluster in S. fragilis contains 21 genes, including those responsible for HAA synthesis and its subsequent modification. rsc.org Key components identified include hydrazine (B178648) synthetases (like AzaE/Aza12) and dedicated carrier proteins that shuttle the HAA-derived intermediates through the biosynthetic assembly line. rsc.orgacs.org
Table 1: Key Proteins in the Azaserine Biosynthetic Pathway
| Gene/Protein | Proposed Function | Organism Source | Reference |
|---|---|---|---|
| Aza/Azs Cluster | Complete biosynthetic gene cluster for azaserine production. | Glycomyces harbinensis, Streptomyces fragilis | rsc.orgresearchgate.net |
| AzsSPTF / AzsQ | Synthesize the 2-hydrazineylideneacetyl (HDA) moiety attached to the carrier protein AzsQ from HAA. | Streptomyces fragilis | rsc.org |
| AzsN / Aza12 | Carrier protein and putative hydrazine synthetase involved in HAA metabolism. | Streptomyces fragilis, Glycomyces harbinensis | acs.org |
| AzsO | Nonribosomal peptide synthetase (NRPS) that synthesizes O-(2-hydrazineylideneacetyl)serine. | Streptomyces fragilis | rsc.org |
Negamycin (B1678013) is a dipeptide-like antibiotic with activity against multidrug-resistant Gram-negative bacteria. nih.govresearcher.life Its structure contains a hydrazine component, the biosynthesis of which has been traced back to HAA. researchgate.net
The formation of HAA in the negamycin biosynthetic pathway is catalyzed by the enzyme NegJ. nih.govresearchgate.net Extensive enzymatic and isotopic labeling studies have revealed that NegJ is a heme-dependent enzyme that performs a novel N-N bond-forming reaction. researcher.liferesearchgate.netresearchgate.net It directly catalyzes the formation of this compound from the simple precursors glycine (B1666218) and nitrite (B80452). nih.govresearchgate.netresearchgate.net This reaction is a key step in the pathway and represents a unique biocatalytic strategy for producing a hydrazine linkage. researchgate.net The activity of NegJ is also dependent on a specific ferredoxin, which is encoded outside of the main negamycin gene cluster. researchgate.netresearchgate.net
Table 2: The NegJ Enzymatic Reaction
| Enzyme | Substrates | Product | Cofactors / Dependencies | Organism Source | Reference |
|---|
| NegJ | Glycine, Nitrite | this compound (HAA) | Heme, Ferredoxin | Streptomyces purpeofuscus | nih.govresearchgate.netresearchgate.net |
Table 3: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| This compound | 135431 |
| Azaserine | 5236 |
| Negamycin | 3034032 |
| Glycine | 750 |
| Nitrite | 946 |
| Hydrazonoacetic acid | 54690369 |
HAA in Negamycin Biosynthesis
Heme-Dependent N-N Bond Formation
The formation of the nitrogen-nitrogen (N-N) bond, a critical step in the biosynthesis of hydrazine-containing natural products, is an energetically challenging process. Recent research has unveiled a novel enzymatic pathway for this transformation that is dependent on a heme-containing enzyme. Specifically, in the biosynthetic pathway of the antibiotic negamycin, the enzyme NegJ has been identified as a heme-dependent catalyst responsible for the direct formation of this compound (HAA).
This biocatalyst facilitates the N-N bond formation using glycine and nitrite as substrates. The reaction is also dependent on a specific ferredoxin, which is encoded outside the primary negamycin gene cluster. wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com The discovery of NegJ represents a previously unknown mechanism for creating a hydrazine linkage directly from nitrite and an amino acid, highlighting a unique solution in nature for N-N bond biosynthesis. wikipedia.org This pathway is distinct from other known hydrazine synthetase mechanisms, such as those that utilize N-hydroxylated precursors. wikipedia.org The identification of NegJ as a heme-dependent, N-N bond-forming enzyme expands the known catalytic repertoire of heme proteins and provides new targets for genome mining of natural products containing the hydrazine moiety. wikipedia.orgwikipedia.orgwikipedia.org
Inhibition of Enzymatic Pathways by HAA and its Derivatives
This compound and compounds derived from it have been investigated for their ability to inhibit various enzymatic pathways, which is often the basis for their biological activities.
Amidotransferase Inhibition
This compound (HAA) is a crucial intermediate in the biosynthesis of the natural product azaserine. nih.govresearchgate.net Azaserine is a well-documented antitumor and antibiotic agent that functions as an antagonist of glutamine. wikipedia.orgresearchpublish.com Its structural similarity to glutamine allows it to competitively inhibit glutamine-dependent enzymes, most notably glutamine amidotransferases. wikipedia.org These enzymes are vital for numerous anabolic processes, including the synthesis of purines and pyrimidines necessary for DNA and RNA production. By acting as a glutamine mimic, azaserine irreversibly binds to the enzyme's active site, leading to the shutdown of these essential metabolic pathways and hindering cell proliferation, particularly in cancer cells. researchpublish.com Therefore, the role of HAA in this context is that of a key biosynthetic precursor to the active inhibitory agent, azaserine. nih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.orgscbt.com They play critical roles in pH regulation and other physiological processes, and their inhibition has various therapeutic applications. wikipedia.org The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. nih.gov Many CA inhibitors function by binding to this zinc ion. nih.gov
Recent studies have explored aromatic hydrazide derivatives as a class of carbonic anhydrase inhibitors. nih.gov These compounds are proposed to act as zinc-binding ligands. Molecular modeling studies suggest that the hydrazide moiety can coordinate to the active site zinc ion in a bidentate fashion. nih.gov A series of synthesized hydrazides demonstrated inhibitory activity against several human (h) CA isoforms, with inhibition constants (Kᵢ) typically in the micromolar range. Notably, certain derivatives showed more potent, submicromolar inhibition against specific isoforms like hCA IV. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Hydrazide Derivatives
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |
| Ureido-linked Hydrazide | hCA IV | 0.8 µM |
| Ureido-linked Hydrazide | hCA IV | 0.96 µM |
| Aromatic Hydrazides | hCA I, II, IX, XII | Low-micromolar range |
This table presents a summary of findings on the inhibitory activity of hydrazide derivatives against various human carbonic anhydrase isoforms. Data sourced from a study on aromatic hydrazides as CA inhibitors. nih.gov
Cyclooxygenase (COX) and Thromboxane (B8750289) A2 Synthase (TXAS) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), the precursor to prostaglandins (B1171923) and thromboxanes. fishersci.camdpi.com Thromboxane A₂ synthase (TXAS) then catalyzes the conversion of PGH₂ into thromboxane A₂ (TXA₂), a potent mediator of platelet aggregation and vasoconstriction. nih.govwikiwand.comwikipedia.org Inhibition of these enzymes is a key strategy for anti-inflammatory and anti-thrombotic therapies. nih.gov
While many nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes contain a carboxylic acid moiety similar to that in HAA, specific mechanistic studies detailing the direct inhibition of COX or TXAS by this compound itself are not extensively documented in the scientific literature. However, various heterocyclic compounds, which can be synthesized using hydrazine derivatives, have been evaluated as potential inhibitors of cyclooxygenase. ctdbase.org
Inhibition of TXAS is a more specific therapeutic goal aimed at reducing the pro-thrombotic effects of TXA₂ without completely blocking the entire prostaglandin pathway. nih.govnih.gov Inhibitors of TXAS are typically complex molecules, and while HAA could serve as a foundational chemical scaffold, direct evidence of its inhibitory activity against this enzyme is limited. uni-goettingen.de
Non-Enzymatic Reaction Mechanisms
Radical-Mediated Cleavage of the N-N Bond
Beyond enzymatic transformations, the nitrogen-nitrogen bond in this compound can be cleaved through non-enzymatic, radical-mediated processes. One prominent example is the thermal decomposition of the compound. When subjected to temperatures exceeding 150°C, this compound undergoes an exothermic decomposition. The proposed mechanism for this breakdown involves the radical-mediated cleavage of the N-N bond within the hydrazine group. This process ultimately yields gaseous products, including carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and nitrogen gas (N₂). This type of reaction highlights the inherent reactivity of the hydrazine functional group under specific physical conditions, independent of biological catalysts.
Keto-Enol Tautomerism in Hydrazone Derivatives
Hydrazones, which are formed from the condensation reaction of this compound (HAA) with aldehydes or ketones, are a versatile class of compounds that exhibit keto-enol tautomerism. frontiersin.org This phenomenon involves the interconversion between a carbonyl double bond (the keto form) and an alkene double bond with a hydroxyl group (the enol form), accompanied by the migration of a proton. frontiersin.org In hydrazone derivatives, the structural moiety –CH=N-NH-C=O– possesses this tautomeric capability. researchgate.net
The equilibrium between the keto and enol forms is often influenced by external conditions such as the solvent and the pH of the medium. researchgate.netresearchgate.net For instance, in organic solvents, the enol isomer is often more stable, whereas the keto form tends to predominate in aqueous solutions. researchgate.net This tautomerism is significant as it can affect the compound's coordination chemistry and biological activity. researchgate.netfrontiersin.org The ability of hydrazones to exist in these different forms allows them to coordinate to metal ions as neutral molecules or as monoanionic or dianionic species, leading to the formation of diverse metal complexes. researchgate.net
The general equilibrium for a hydrazone derivative can be represented as follows:
| Tautomeric Form | Structural Representation |
| Keto Form | R-CH=N-NH-C(=O)-R' |
| Enol Form | R-CH=N-N=C(OH)-R' |
Dynamic Covalent Bonds in Hydrazone Formation
The formation of a hydrazone from this compound and a carbonyl compound (an aldehyde or ketone) is a prime example of dynamic covalent chemistry. The resulting hydrazone bond is classified as a dynamic covalent bond because its formation is reversible, allowing for the association and disassociation of the constituent molecules under specific conditions. mdpi.comresearchgate.net
This reversibility is highly dependent on the pH of the environment. The condensation reaction to form the hydrazone linkage is generally favored at a pH between 7 and 9. mdpi.com Conversely, the reverse reaction, the hydrolysis of the hydrazone bond, typically occurs in a strongly acidic environment, often at a pH below 4. mdpi.com This pH-dependent stability makes hydrazone linkages particularly useful in the development of "smart" biomaterials, such as hydrogels, that can respond to physiological conditions for applications like drug delivery and tissue regeneration. The reaction is considered a conjugation technique that creates a minimal perturbation to a native biomolecule, as the resulting tether consists of only a few non-hydrogen atoms (C=N-N). nih.gov
The formation of these bonds can be accelerated through catalysis. Aniline (B41778), for example, has been documented to catalyze hydrazone formation at various pH levels, enhancing the rate of conjugation for biological applications. nih.gov
Computational Modeling and Mechanistic Prediction
Molecular Dynamics (MD) Simulations for HAA-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between small molecules, such as derivatives of this compound, and their biological targets, typically proteins. nih.govmdpi.com These simulations model the movement of atoms over time, providing detailed insights into the physical basis of molecular recognition and binding. nih.gov By applying the principles of classical mechanics, MD can elucidate the dynamics of a protein-ligand complex, revealing conformational changes, interaction energetics, and the stability of the bound state. nih.govmdpi.com
In the context of HAA-target interactions, MD simulations can be used to:
Investigate Binding Mechanisms: Observe the process of a ligand binding to or unbinding from a protein target, which is often too fast or complex to capture with experimental methods alone. cecam.org
Assess Complex Stability: Determine the stability of the HAA derivative within the binding site of a target protein over a simulated time course. A stable interaction is often indicated by a steady value for the radius of gyration (RoG) of the complex. nih.gov
Identify Key Interactions: Pinpoint specific interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for the binding and function of the molecule. mdpi.com
MD has become an increasingly vital tool in drug discovery, helping to understand the function of drug targets and the dynamics of ligand-receptor interactions that guide the selection of promising candidate molecules. mdpi.com
| MD Simulation Application | Information Gained | Relevance to HAA Research |
| Binding Process Simulation | Elucidation of binding/unbinding pathways and kinetics. cecam.org | Understanding how HAA derivatives approach and interact with their biological targets. |
| Conformational Sampling | Exploration of the flexibility of the ligand and protein during interaction. mdpi.com | Predicting how the target protein might adapt its shape to accommodate the HAA ligand. |
| Stability Analysis (e.g., RoG) | Assessment of the overall stability of the protein-ligand complex. nih.gov | Validating the predicted binding mode and the persistence of the interaction over time. |
Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, such as a protein. openaccessjournals.com This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. wjarr.com Docking algorithms explore various possible binding poses of the ligand within the target's active site and use a scoring function to estimate the strength of the interaction, typically reported as a binding energy value (e.g., in kcal/mol). nih.govopenaccessjournals.com
For this compound derivatives, docking studies can predict how they will bind to a specific enzyme or receptor. The process provides valuable insights into:
Binding Mode: The precise three-dimensional arrangement of the ligand within the binding pocket.
Binding Affinity: A quantitative score that ranks the ligand's potential efficacy. A more negative binding energy generally indicates a stronger, more favorable interaction. nih.gov
Key Residue Interactions: Identification of the specific amino acid residues in the target protein that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. openaccessjournals.com
While docking is a powerful tool for predicting binding geometry, it is generally considered more reliable for predicting the binding pose than for calculating the absolute binding affinity with high accuracy. mdpi.comibm.com Nevertheless, it remains an essential first step in structure-based drug design. wjarr.com
Computational Analysis of Biosynthetic Enzyme Mechanisms
Computational methods are instrumental in elucidating the complex mechanisms of enzymes involved in the biosynthesis of natural products, including this compound. acs.org These approaches complement experimental studies by providing atomic-level detail of reaction pathways and transition states that are otherwise difficult to observe. escholarship.org
A key enzyme in the biosynthesis of some natural products is one that forms this compound directly from glycine and nitrite. researchgate.net The enzyme NegJ, a heme-dependent N-N bond-forming enzyme, catalyzes this reaction. researchgate.net Computational analysis has been critical in understanding its function. For example, modeling was used to predict the binding sites for substrates like nitrous acid. researchgate.net Furthermore, computational studies revealed the presence of a tunnel within the enzyme, suggesting a pathway for another precursor molecule to enter the reaction pocket, which supports a sequential reaction mechanism. researchgate.net
Computational techniques applied to biosynthetic enzymes include:
Substrate Docking: Predicting how substrates bind to the enzyme's active site to initiate the catalytic cycle. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the chemical reaction itself, focusing on bond-making and bond-breaking steps to determine the most likely reaction mechanism and calculate energy barriers. escholarship.org
Bioinformatics Analysis: Comparing enzyme sequences to identify conserved residues and domains that are essential for catalytic activity and substrate specificity. acs.org
These computational investigations provide crucial insights into how nature constructs the N-N bond, a challenging chemical transformation, and can guide efforts in enzyme engineering and the biocatalytic production of valuable compounds. acs.orgacs.org
Biological Activities and Pharmacological Potential of Hydrazinoacetic Acid and Its Derivatives
Antimicrobial Activities
The antimicrobial properties of hydrazinoacetic acid and its derivatives have been a key area of research. These compounds have demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Antibacterial Properties against various Strains (e.g., MRSA)
Derivatives of this compound have shown notable antibacterial activity against a range of bacterial strains. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). epa.gov In vitro assays have indicated that certain derivatives possess antibacterial activity superior to conventional antibiotics such as tetracycline (B611298) against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The antibacterial effect of these compounds is often attributed to their ability to interfere with essential cellular processes within the bacteria. For instance, some hydrazide-hydrazone derivatives have been shown to impact the integrity of the microbial cell wall and membrane. mdpi.com The presence of specific chemical groups, such as the azomethine group (-NH–N=CH-), is considered crucial for the pharmacological activity of hydrazide-hydrazone derivatives. mdpi.com
Antifungal Properties of Hydrazone Derivatives
Hydrazone derivatives, which can be synthesized from this compound, have exhibited promising antifungal properties. nih.govsmolecule.com Research has highlighted their activity against various fungal species, including Candida albicans. Some studies have identified hydrazone as a valuable scaffold for designing new antifungal drugs, particularly by targeting enzymes essential for fungal survival, such as those involved in trehalose (B1683222) biosynthesis. nih.gov The antifungal and anti-biofilm effects of certain hydrazone derivatives against Candida species have been demonstrated to be non-toxic in some in vitro and in vivo models. nih.gov
Antiviral Potential
The antiviral potential of this compound and its derivatives is an emerging area of study. nih.gov While specific studies on this compound's direct antiviral effects are limited, related hydrazone derivatives have been recognized for their potential antiviral activities. nih.govnih.gov For instance, phosphonoacetic acid, a structurally related compound, has been shown to specifically inhibit the replication of herpesviruses by targeting the virus-induced DNA polymerase. nih.gov This mechanism of action, which involves interfering with viral replication machinery, suggests a potential avenue for the antiviral activity of this compound derivatives. Further research is needed to fully elucidate the antiviral capabilities of this class of compounds.
Anticancer Properties
This compound and its derivatives have demonstrated significant potential in the realm of cancer therapy. Their mechanisms of action are multifaceted, involving roles in the biosynthesis of known antitumor agents and the direct induction of cancer cell death.
Involvement in Azaserine (B1665924) Biosynthesis and Antitumor Activity
A key aspect of this compound's anticancer potential lies in its role as a crucial precursor in the biosynthesis of azaserine, a naturally occurring compound with established antitumor activity. rsc.orgacs.orgnih.govacs.orgresearchgate.net Azaserine, which contains a diazo group, is produced by certain strains of Streptomyces. rsc.orgacs.org Biochemical studies have confirmed that the biosynthetic pathway of azaserine involves this compound. rsc.orgacs.orgnih.govresearchgate.net The diazo group in azaserine is generated through the stepwise oxidation of the this compound moiety. rsc.org This involvement underscores the importance of this compound in the production of potent anticancer agents. The antitumor properties of azaserine itself have been widely documented, and its ability to inhibit tumor growth highlights the therapeutic potential of compounds derived from or related to this compound.
Induction of Apoptosis in Cancer Cells via Cellular Process Disruption
Beyond its role in azaserine synthesis, this compound and its derivatives can directly induce apoptosis (programmed cell death) in cancer cells. This is achieved by interfering with normal cellular processes. By mimicking natural substrates, these compounds can disrupt essential metabolic pathways. For example, they can inhibit key enzymes like amidotransferases, which are vital for amino acid metabolism and the synthesis of nucleic acids.
Furthermore, certain metal complexes of hydrazide-hydrazone derivatives have shown enhanced anticancer activity. These complexes can induce apoptosis by generating reactive oxygen species (ROS), upregulating pro-apoptotic proteins like caspase-8 and Bax, and downregulating anti-apoptotic proteins like Bcl-2. frontiersin.org Some palladium and platinum complexes of hydrazinoacetate derivatives have demonstrated cytotoxic activity comparable to the widely used anticancer drug cisplatin, even against cisplatin-resistant cancer cell lines. nih.gov These complexes can induce apoptosis, sometimes accompanied by cell cycle arrest in the S phase. nih.gov Similarly, other acids like acetic acid and gallic acid have also been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of cell signaling pathways. nih.govbiomolther.org
Effectiveness against Cancer Cell Lines (e.g., A549, HepG2)
Hydrazone derivatives of various parent compounds have demonstrated notable cytotoxic activity against several cancer cell lines, including the human lung carcinoma cell line (A549) and the human hepatocellular carcinoma cell line (HepG2).
Studies have shown that certain hydrazone derivatives exhibit significant antiproliferative effects. For instance, a series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives were evaluated for their activity against A549, PC-3, and HepG2 cancer cells. nih.gov One compound, in particular, displayed potent antiproliferative activity against all three cell lines, with IC50 values ranging from 3.36 to 5.99 μM. nih.gov This activity was comparable to the positive control, gefitinib, against the A549 cell line. nih.gov Further investigation into the mechanism of action revealed that this compound could promote the assembly of tubulin, leading to cell cycle arrest at the G2/M phase in HepG2 cells and inducing apoptosis. nih.gov
In another study, novel ureido and thioureido conjugated hydrazone derivatives were synthesized and tested for their cytotoxic effects on HT-29 and HepG2 cell lines. d-nb.info Two compounds with a chlorophenylurea group combined with a phenyl hydrazone bearing a nitro or chloro moiety showed strong anticancer effects, with IC50 values between 2.2 and 4.8 µM. d-nb.info The mechanism for one of these compounds in HepG2 cells was identified as the induction of apoptosis through a caspase-independent pathway. d-nb.info
Furthermore, a series of dehydroabietic acid-based acylhydrazones were used to develop a model for designing new anticancer agents against the HepG2 cell line. nih.gov Additionally, newly synthesized pyridazine (B1198779) hydrazide with phenoxy acetic acid demonstrated effectiveness against HepG2 cells with an IC50 of 6.9 ± 0.7 μM. mdpi.com
However, the effectiveness of these derivatives can be cell-line specific. For example, in a study of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, the hydrazone derivatives were more effective against A549 cell lines, while the oxadiazole derivatives were more effective against the MDA-MB-231 breast cancer cell line. mdpi.com Similarly, certain flufenamic acid derivatives showed no significant activity against A549 cells. pensoft.net
Table 1: Anticancer Activity of this compound Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | A549 | 5.09, 4.17, 5.99 | nih.gov |
| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | HepG2 | 3.36 - 5.99 | nih.gov |
| Ureido/thioureido conjugated hydrazone | HepG2 | 2.2 - 4.8 | d-nb.info |
| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | 6.9 ± 0.7 | mdpi.com |
| Hydrazone derivatives | A549, HepG2 | 4 - 17 |
Neuroprotective Effects
Some derivatives of this compound have shown potential as neuroprotective agents. smolecule.com Research into indole-3-acetic acid arylhydrazone hybrids has revealed their potential in the treatment of Parkinson's disease. nih.gov These compounds exhibited minimal neurotoxicity and demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide. nih.gov Specifically, one compound with a 2,3-dihydroxy moiety showed superior neuroprotective effects, preserving cell viability up to 68%. nih.gov
Furthermore, these derivatives displayed noteworthy neuroprotection in models of 6-OHDA-induced neurotoxicity and tert-butyl hydroperoxide-induced oxidative stress. nih.gov They also exhibited inhibitory activity against monoamine oxidase B (MAOB), an enzyme implicated in the progression of Parkinson's disease. nih.gov The neuroprotective effects of phenolic acids, which can be metabolites of some of these compounds, have also been widely reported, suggesting a potential mechanism of action. mdpi.comnih.gov
Anti-inflammatory Effects
Hydrazone derivatives have been investigated for their anti-inflammatory properties. nih.govplos.org Studies have shown that certain hydrazone derivatives can significantly reduce inflammation in various experimental models. For instance, a series of benzothiazine N-acylhydrazones exhibited better anti-inflammatory activity than the standard drug piroxicam. nih.gov
In a study evaluating nicotinic acid hydrazide derivatives, those substituted with a nitro group showed the most potent anti-inflammatory activity. nih.gov Similarly, phthalic anhydride-based substituted benzylidene-hydrazide derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema. nih.gov
The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.gov Molecular docking studies have supported the potential for these compounds to block the COX-2 enzyme, thereby reducing the production of prostaglandins (B1171923). nih.gov
Receptor Binding Studies and Pharmacological Effects
The pharmacological effects of this compound derivatives are closely linked to their ability to bind to various biological receptors. smolecule.com The insertion of an α-hydrazino acid into a peptide sequence can induce structural changes, leading to more stable motifs that can enhance binding to biological receptors. nih.govacs.org
These structural modifications, such as the formation of γ-, β-, hydrazino-, or α-turns, are crucial for interactions with receptors like G-protein coupled receptors (GPCRs) and for integrin recognition. nih.govacs.org It is hypothesized that peptides that are structurally pre-organized for binding to their receptors are favored due to a lower entropic cost of binding. nih.govacs.org The introduction of new hydrogen bond donors and acceptors can also lead to stronger binding interactions. nih.govacs.org
For example, modifications to a p53-derived peptide with α-hydrazino acid could lead to a helical structure that is more effective for binding to the MDM2 receptor, a key interaction in cancer. nih.govacs.org This highlights the potential of using this compound derivatives to design inhibitors of protein-protein interactions. nih.govacs.org
Interactions with Molecular Targets: Enzymes and Receptors
The biological activity of this compound and its derivatives stems from their interactions with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzymatic pathways or the modulation of receptor activity.
This compound and its derivatives have been shown to inhibit enzymes involved in metabolic pathways, such as amidotransferases, which are important for amino acid and nucleic acid synthesis. By mimicking natural substrates, these compounds can disrupt normal cellular processes, which can lead to apoptosis in cancer cells.
Furthermore, some hydrazino compounds have been explored as inhibitors of carbonic anhydrase (CA) and L-phenylalanine ammonia-lyase. nih.gov Tri-Boc-hydrazinoacetic acid has shown inhibitory effects on enzymes like cyclooxygenase (COX) and thromboxane (B8750289) A2 synthase (TXAS). smolecule.com Nitrile derivatives of this compound have been found to be potent inhibitors of human cysteine cathepsins, which are involved in various diseases. nih.gov
The hydrazino group itself is a key functional group that contributes to these interactions, allowing for the formation of hydrogen bonds and other interactions with the active sites of enzymes and receptors.
Applications of Hydrazinoacetic Acid in Medicinal Chemistry and Drug Discovery
Drug Design and Development Scaffold
In the realm of drug design, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. Hydrazinoacetic acid and its derivatives serve as effective scaffolds for the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.govnih.gov The introduction of the hydrazino group into a peptide backbone alters its chemical properties, leading to compounds with potentially enhanced therapeutic characteristics. nih.govacs.org
Peptidomimetics derived from this compound have shown promise in yielding compounds with significant biological activities, including protease inhibition and antimicrobial effects. nih.gov The modification of the peptide backbone by incorporating a this compound scaffold can lead to increased stability against enzymatic degradation, a common challenge with natural peptide-based drugs. nih.govnih.gov This enhanced stability can result in a longer duration of action in the body.
The versatility of the this compound scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov By altering the substituents on the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles. This rational design approach is a cornerstone of modern drug discovery. nih.gov
Table 1: Examples of Bioactive Scaffolds in Drug Design
| Scaffold Type | Core Structure Example | Therapeutic Applications |
| Privileged Scaffold | Benzodiazepine | Anxiolytics, Anticonvulsants |
| Natural Product Scaffold | Paclitaxel (Taxol®) | Anticancer |
| Heterocyclic Scaffold | Pyrazole | Anti-inflammatory, Anticancer |
| Peptidomimetic Scaffold | This compound | Protease inhibitors, Antimicrobials |
| s-Triazine Scaffold | s-Triazine | Anticancer, Antiviral |
Peptide and Peptidomimetic Synthesis
The synthesis of peptides and peptidomimetics incorporating this compound has been significantly advanced through modern chemical techniques, enabling the creation of complex molecules with tailored properties.
The hydrazinocarbonyl moiety, derived from this compound, can be readily introduced into peptide sequences. researchgate.net This is often achieved using protected forms of this compound, which are compatible with standard peptide synthesis protocols. nih.gov The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, prevents unwanted side reactions during the synthesis process. Specifically, N,N,N'-tris(Boc)this compound has been identified as a highly effective reagent for this purpose. researchgate.netnih.gov This fully protected derivative allows for the efficient and clean incorporation of the hydrazinoacetyl group onto a growing peptide chain. researchgate.net
The incorporation of this compound into peptide structures is a key strategy for developing peptidomimetics with improved characteristics. nih.govacs.org Replacing a natural amino acid with a this compound residue introduces an additional nitrogen atom into the peptide backbone. acs.org This modification has several important consequences:
Conformational Changes : The presence of the hydrazino group alters the local geometry and hydrogen bonding patterns within the peptide, leading to the formation of unique and stable secondary structures, such as the hydrazino-turn. nih.govacs.org
Increased Stability : Peptidomimetics containing this compound often exhibit enhanced resistance to proteolytic enzymes, which are responsible for the degradation of natural peptides in the body. nih.govnih.gov This increased stability can lead to improved bioavailability and a longer therapeutic window. nih.gov
Enhanced Biological Activity : The structural changes induced by the hydrazino group can lead to improved binding affinity and selectivity for biological targets. nih.govmdpi.com Hydrazino-based peptidomimetics have demonstrated promising activity as protease inhibitors and antimicrobial agents. nih.gov
Table 2: Comparison of Natural Peptides and Hydrazino-Peptidomimetics
| Feature | Natural Peptides | Hydrazino-Peptidomimetics |
| Backbone Structure | Standard amide bonds | Contains N-N bond from hydrazino moiety |
| Proteolytic Stability | Generally low | Often enhanced |
| Conformational Flexibility | High | More constrained, can form unique secondary structures |
| Biological Half-life | Short | Potentially longer |
| Example Biological Activity | Various hormonal and signaling roles | Protease inhibition, antimicrobial activity |
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. peptide.comjpt.com Derivatives of this compound have been successfully integrated into SPPS protocols. acs.orgnih.gov
The use of appropriately protected this compound derivatives, such as N,N,N'-tris(Boc)this compound, is crucial for their compatibility with SPPS. researchgate.netnih.gov These protected building blocks can be coupled to the growing peptide chain, which is anchored to a solid resin support. peptide.comjpt.com The synthesis proceeds in a stepwise manner, with each amino acid or this compound derivative being added sequentially. peptide.com The solid support facilitates the purification process at each step, as excess reagents and byproducts can be simply washed away. jpt.com
The compatibility of this compound derivatives with SPPS has made the synthesis of hydrazino-peptides more accessible and scalable, paving the way for the broader investigation of their therapeutic potential. nih.gov
Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound provides a powerful tool for bioconjugation through the formation of hydrazone bonds.
Peptides functionalized with a hydrazinoacetyl group, introduced via this compound, can be readily conjugated to molecules containing a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone linkage. researchgate.netnih.gov This reaction is a type of chemoselective ligation, meaning it is highly specific and can occur under mild, physiological conditions without interfering with other functional groups present in the biomolecules. nih.govnih.gov
The formation of hydrazone bonds is a versatile and widely used strategy in bioconjugation for several reasons: nih.govnih.gov
Specificity : The reaction is highly specific between the hydrazine (B178648) and carbonyl groups. nih.gov
Mild Conditions : The conjugation can be performed in aqueous solutions and at or near neutral pH, which is important for maintaining the integrity of sensitive biomolecules. nih.govrsc.org
Tunable Stability : The stability of the resulting hydrazone bond can be influenced by the pH of the environment, which can be advantageous for applications such as drug delivery, where controlled release of a payload is desired. nih.govresearchgate.net
This hydrazone-based bioconjugation strategy has been employed in a variety of applications, including the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the creation of targeted drug delivery systems. nih.gov
Catalysis in Bioconjugation for Cellular Applications
The formation of a hydrazone bond between a hydrazine derivative, such as this compound, and an aldehyde or ketone is a cornerstone of many bioconjugation strategies. However, the intrinsic rate of this reaction can be slow under physiological conditions (neutral pH), which is a significant hurdle for applications involving live cells. To overcome this, catalysis is employed to accelerate the reaction, making it suitable for cellular labeling and other in vivo applications.
Research has focused on developing more efficient and biocompatible catalysts. For instance, studies have explored various multisubstituted aniline (B41778) derivatives to improve upon the catalytic performance of aniline itself. nih.gov A key challenge in cellular applications is the potential cytotoxicity of external catalysts. This has led to the innovative design of hydrazine scaffolds with built-in catalytic activity. One such example is the o-amino benzyl (B1604629) hydrazine, which features an intramolecular nucleophilic group that catalyzes hydrazone formation, thereby eliminating the need for cytotoxic extraneous catalysts. rsc.org This approach enables rapid and reversible bioconjugation directly within a cellular environment. rsc.org
The table below summarizes key aspects of catalysis in hydrazone-based bioconjugation.
| Catalyst Type | Mechanism of Action | Key Advantages for Cellular Applications | Reference |
| Aniline Derivatives | Forms a more reactive Schiff base intermediate, accelerating the reaction via transimination. | Increases reaction rate at neutral pH, allowing for milder conjugation conditions. | nih.govnih.gov |
| Intramolecular Catalysts | A catalytic group is incorporated into the hydrazine scaffold itself (e.g., o-amino benzyl hydrazine). | Obviates the need for potentially cytotoxic external catalysts; enables rapid bioconjugation in cells. | rsc.org |
Creation of Bioconjugates for Targeted Therapies and Diagnostics
The hydrazone linkage formed from this compound derivatives is instrumental in constructing bioconjugates for targeted drug delivery and medical diagnostics. chemimpex.com This strategy involves linking a therapeutic agent or a diagnostic molecule to a targeting moiety (e.g., an antibody, peptide, or small molecule) that specifically recognizes and binds to diseased cells, such as cancer cells.
A critical feature of the hydrazone bond in this context is its pH-sensitivity. The bond is relatively stable at the physiological pH of blood (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific cellular compartments like endosomes and lysosomes, or in the microenvironment of solid tumors. researchgate.netresearchgate.net This property allows for the design of "smart" drug delivery systems where the therapeutic payload is kept inactive and attached to the carrier during circulation and is then selectively released upon reaching the target site. researchgate.net This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects. nih.gov
Protected forms of this compound, such as Tri-Boc-hydrazinoacetic acid, serve as essential building blocks in the synthesis of these complex bioconjugates, providing a stable and reactive handle for conjugation. chemimpex.com These bioconjugates have been successfully employed in various therapeutic and diagnostic applications, including:
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen.
Targeted Nanoparticle Systems: Where drugs are encapsulated within or attached to the surface of nanoparticles that are functionalized with targeting ligands.
Photodynamic Therapy (PDT) and Diagnosis (PDD): Where a photosensitizer is conjugated to a targeting molecule to enable light-activated destruction of cancer cells or fluorescence-based imaging of tumors. nih.gov
The research findings below highlight the application of hydrazone-linked bioconjugates.
| Application Area | Bioconjugate Strategy | Mechanism of Action | Reference |
| Targeted Drug Delivery | Linking a drug to a targeting moiety via a pH-sensitive hydrazone bond. | The conjugate circulates in the body and releases the active drug in the acidic environment of tumor tissues or intracellular compartments. | researchgate.netresearchgate.net |
| Cancer Diagnostics | Conjugating a photosensitizer or imaging agent to a tumor-targeting peptide or antibody. | The bioconjugate accumulates at the tumor site, allowing for fluorescence-guided diagnosis and imaging. | nih.gov |
Development of Biomedical Materials
Hydrogels Based on Hydrazone Linkages for Drug Delivery and Tissue Regeneration
Hydrogels are three-dimensional, water-swollen polymer networks that structurally and functionally resemble the natural extracellular matrix (ECM), making them highly attractive scaffolds for biomedical applications. tuni.fi Hydrazone crosslinking, which involves the reaction between a polymer functionalized with hydrazine groups and another polymer bearing aldehyde groups, is a powerful method for fabricating hydrogels. This chemistry offers several advantages, including mild reaction conditions that are compatible with cells and bioactive molecules, the absence of toxic reagents or byproducts, and the reversibility of the hydrazone bond. tuni.fi
These hydrazone-crosslinked hydrogels are extensively investigated for drug delivery and tissue regeneration. The pH-sensitive nature of the hydrazone linkage allows for the controlled release of encapsulated drugs in response to acidic environments, which is beneficial for targeting sites of inflammation or tumors. researchgate.net
In the field of tissue engineering, these hydrogels serve as scaffolds that support cell growth and tissue formation. For instance, adaptable hydrogels based on hydrazone covalent adaptable networks have been shown to promote the production of new cartilage tissue by encapsulated chondrocytes, yielding significantly more collagen and sulfated glycosaminoglycans (sGAGs) compared to more static hydrogels. nih.gov Similarly, hydrazone-crosslinked hyaluronan hydrogels have been successfully used to deliver human adipose stem cells for the repair of corneal defects. nih.gov The high water content of these hydrogels facilitates nutrient and waste transport, further supporting cellular viability and tissue development. nih.gov
The table below presents data from studies on hydrazone-based hydrogels.
| Hydrogel System | Application | Key Research Finding | Reference |
| PEG-based Hydrazone Covalent Adaptable Networks | Cartilage Tissue Engineering | Encapsulated chondrocytes produced 190% more collagen and 140% more sGAGs compared to cells in less adaptable hydrogels. | nih.gov |
| Hyaluronan-based Hydrazone-Crosslinked Hydrogels | Corneal Defect Repair | Successfully delivered adipose stem cells into corneal defects in an organ culture model, allowing for cell integration into the corneal stroma. | nih.gov |
| Polysaccharide-based Hydrazone Hydrogels | Soft Tissue Engineering | Demonstrated advantageous characteristics such as mild formation conditions and versatility for corneal and neural applications. | tuni.fi |
Injectable Systems for Controlled Release of Therapeutic Agents
Injectable hydrogels represent a significant advancement in drug delivery, offering a minimally invasive method for administering therapeutics. nih.gov These systems are typically injected as a liquid solution of polymer precursors which then undergo crosslinking in situ to form a gel depot at the injection site. nih.gov This depot can then provide sustained release of an encapsulated therapeutic agent over an extended period, from days to months. nih.govopenaccessgovernment.org
Hydrazone chemistry is particularly well-suited for creating such injectable systems. The reaction between hydrazide-modified and aldehyde-modified polymers can be tuned to proceed at a rate that allows for injection before solidification. For example, injectable hydrogels have been prepared using hydrazide-modified hyaluronic acid and oxidized sodium alginate. mdpi.com These formulations can prolong the retention time of a drug and achieve a slow, controlled release. mdpi.com
The benefits of injectable controlled-release systems are numerous: they can reduce the frequency of injections, improve patient compliance, and maintain drug concentrations within a therapeutic window, thereby enhancing efficacy and reducing side effects. asiapharmaceutics.info These systems are being explored for a wide range of applications, including localized analgesia, chronic disease management, and delivery of biologics. nih.govmdpi.com A multi-level drug delivery system combining hydrazone-crosslinked injectable hydrogels with drug-loaded nanoparticles has demonstrated the potential for sustained release of lidocaine (B1675312) for over 96 hours, highlighting the versatility of this approach. mdpi.com
Metal Complexation and Chelating Agents
Formation of Stable Metal Complexes (e.g., with Cu²⁺, Ni²⁺, Co²⁺)
Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating a stable, ring-like structure called a chelate. drugs.comsigmaaldrich.com The hydrazino group (-NHNH₂) and the carboxylic acid group (-COOH) present in this compound provide potential coordination sites (nitrogen and oxygen atoms) for binding metal ions. Derivatives of hydrazine and hydrazides have been shown to act as effective ligands, forming stable complexes with various transition metal ions, including copper(II), nickel(II), and cobalt(II). researchgate.net
The formation of these metal complexes is a result of the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the empty orbitals of the metal cation. sigmaaldrich.com Studies on Schiff bases derived from hydrazides have confirmed their ability to coordinate with Co²⁺, Ni²⁺, and Cu²⁺. researchgate.net Theoretical studies further support the strong affinity of these metal cations for ligands containing amino and carboxyl functional groups. mdpi.com
The stability of these metal complexes is a key property. The relative stability often follows the Irving-Williams series, which for divalent first-row transition metals is generally Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Theoretical calculations on the complexation of these metals with an octaazamacrocyclic ligand found a binding sequence of Cu²⁺ ≫ Ni²⁺ > Co²⁺ > Zn²⁺, which aligns with this trend. researchgate.net The ability of this compound and its derivatives to form stable complexes with these metals makes them potential candidates for use as chelating agents in various applications, such as in analytical chemistry, as catalysts, or for the removal of heavy metals. google.comnih.gov
| Metal Ion | Ligand Type | Observation | Reference |
| Cu²⁺, Ni²⁺, Co²⁺ | Schiff base derived from isonicotinic hydrazide | Formation of stable metal complexes confirmed by spectroscopic techniques. | researchgate.net |
| Cu²⁺, Ni²⁺, Co²⁺ | Octaazamacrocyclic ligand (tpmc) | Theoretical calculations showed a metal binding affinity order of Cu²⁺ ≫ Ni²⁺ > Co²⁺. | researchgate.net |
| Cu²⁺, Ni²⁺ | Aromatic amino acids | Quantum chemistry methods showed that Ni²⁺ and Cu²⁺ form the most stable complexes through coordination with nitrogen and carbonyl oxygen atoms. | nih.gov |
Applications in Catalysis (e.g., Oxidation Reactions)
The hydrazine moiety within this compound is a reactive functional group that can participate in various chemical transformations, including catalytic oxidation reactions. While specific studies detailing the use of this compound as a primary catalyst are not prevalent, the extensive research on hydrazine and its derivatives provides insight into its catalytic potential. The oxidation of hydrazine (N₂H₄) is a thermodynamically favorable process and has been the subject of numerous studies, particularly in the context of fuel cells and chemical synthesis. rsc.orgdtic.mil
The catalytic oxidation of hydrazine typically involves its adsorption onto a catalyst surface, followed by a series of dehydrogenation steps. rsc.org Various materials have been shown to effectively catalyze this reaction, including metal complexes and functionalized carbon surfaces. For instance, vanadium-doped cobalt-iron layered double hydroxide (B78521) (V-CoFe-LDH) nanosheets have been reported as efficient electrocatalysts for the hydrazine oxidation reaction (HzOR). rsc.org The process on such surfaces is believed to involve the formation of an *NH₂ intermediate, followed by the breaking of the N-N bond. rsc.org
Another area of relevance is the oxidation of hydrazines to form azo compounds (R-N=N-R'), which are important in the manufacturing of dyes and pigments. This transformation highlights the utility of the hydrazine functional group in synthetic organic chemistry.
The table below summarizes findings related to the catalytic oxidation of hydrazine, which informs the potential catalytic applications of the this compound functional group.
| Catalyst System | Reaction Type | Key Findings | References |
| V-doped CoFe-LDH Nanosheets | Electrocatalytic Hydrazine Oxidation (HzOR) | The catalyst provides a high surface area and modulates the electronic structure to enhance catalytic performance for energy-efficient hydrogen evolution. | rsc.org |
| Silver (Ag) on an Organic p-n Bilayer | Dual-functional Catalysis of Hydrazine Oxidation | The in situ formation of a silver co-catalyst on a PTCBI/CoPc bilayer enables the effective oxidation of hydrazine to N₂ both in the dark and under illumination. | nih.gov |
| Copper(II) Ions in Aqueous Solution | Catalytic Hydrazine Oxidation by Oxygen | Copper(II) ions show a significant catalytic effect on the oxidation of hydrazine by dissolved oxygen, with the maximum degradation rate occurring between pH 8 and 9. | dtic.mil |
| Ti-, V-, Ti-V-, and Ti-B-silicalites | Catalytic Oxidation for Hydrazine Production | These catalysts are active in a process to produce hydrazine via the oxidation of a ketone-ammonia system with hydrogen peroxide. | rsc.org |
Development of Chelating Polymers from Hydrazinoacetic Acids
This compound serves as a valuable monomer for the synthesis of specialized chelating polymers designed for the selective binding of metal ions. tandfonline.com These functional polymers are of significant interest for applications in water treatment, analytical chemistry, and the recovery of heavy metals. chemrevlett.comku.edu
A notable example involves the synthesis of chelating monomers and polymers from s-triazinyl substituted hydrazinoacetic acids. In this approach, a chloro group on a 1,3,5-triazine (B166579) ring is substituted with this compound. The resulting monomer, such as β-[2,4-diamino-s-triazin-6-yl]this compound, contains multiple donor atoms (nitrogens and oxygens) strategically positioned to form stable complexes with metal ions. tandfonline.com
These monomers can then be polymerized, typically through a condensation reaction with an aldehyde like formaldehyde. The resulting polymer possesses a matrix with repeating chelating units capable of sequestering metal ions from a solution. Research has demonstrated that polymers derived from s-triazinyl hydrazinoacetic acids are promising chelating systems. tandfonline.com Model compounds and the final polymers have been shown to form complexes with a variety of divalent metal ions. The binding of the metal is often confirmed by spectroscopic methods, such as infrared spectroscopy, where shifts in the N-H stretching and carboxylate stretching vibration frequencies indicate the formation of coordination bonds. tandfonline.com
The table below details the metal ions that have been studied with model compounds derived from s-triazinyl substituted hydrazinoacetic acids, indicating the broad applicability of these materials for metal chelation.
| Metal Ion | Model Compound Derivative | Evidence of Chelation | Reference |
| Copper(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
| Nickel(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
| Cobalt(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
| Zinc(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
| Magnesium(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
| Palladium(II) | β-[2,4-bis(dimethylamino)-s-triazin-6-yl]this compound | Complex prepared and studied | tandfonline.com |
Qualitative studies confirm that these polymers can effectively bind metal ions and that the elution (release) of the bound ions is also feasible, making them suitable for reusable applications in separation and purification processes. tandfonline.com
Advanced Analytical Methodologies for Hydrazinoacetic Acid Research
Spectroscopic Techniques
Spectroscopy is indispensable for the structural elucidation of hydrazinoacetic acid and its reaction products. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, revealing information about their atomic composition, bonding, and geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural validation of organic molecules, including this compound and its derivatives like hydrazones. mdpi.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. researchgate.net
In ¹H NMR spectra of hydrazide derivatives, the chemical shifts, signal multiplicity, and integration values of the protons offer definitive proof of structure. For instance, the protons of the NH and NH₂ groups in a hydrazide typically appear as distinct singlets, with the C(O)-NH proton resonating at a downfield position due to significant deshielding. mdpi.com The absence of signals corresponding to starting materials, such as the methoxy (B1213986) protons of an ester, confirms the completion of the reaction. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The presence of duplicated signals in the ¹³C NMR spectra of certain N-acylhydrazones indicates the existence of conformational stereoisomers (rotamers), such as sp and ap forms, which are in dynamic equilibrium in solution. mdpi.comresearchgate.net The precise chemical shifts of key carbons, like the carbonyl (C=O) and azomethine (N=CH), can be used to identify and validate these different isomers. mdpi.com High-resolution mass spectrometry is often used in conjunction with NMR to confirm that the determined molecular masses are in agreement with the proposed structures. mdpi.combeilstein-journals.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Hydrazone Derivatives Note: Chemical shifts (δ) are reported in parts per million (ppm) and are dependent on the solvent and molecular structure.
| Functional Group | Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Amide | C(O)-H | 11.40 – 12.20 | Highly deshielded, often appears as a broad singlet. |
| Hydrazine (B178648) | -NH ₂ | ~4.32 | Appears further upfield compared to the amide NH. |
| Methylene | -CH ₂- | ~4.80 | Adjacent to nitrogen atoms. |
| Imine | N=CH - | 7.95 – 8.50 | Chemical shift is sensitive to substituents. |
| Carbonyl | C =O | Downfield Signal (sp), Upfield Peak (ap) | Duplicated signals indicate rotamers. |
| Azomethine | N=C H | Downfield Signal (ap), Upfield Peak (sp) | Duplicated signals indicate rotamers. |
| Methylene | -C H₂- | ~48 |
Infrared (IR) spectroscopy and X-ray diffraction are powerful techniques for characterizing the metal complexes of this compound derivatives. IR spectroscopy provides crucial information about the coordination mode of the ligand to the metal ion, while X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the crystalline state.
IR spectroscopy is particularly useful for identifying the donor atoms of the ligand that are involved in chelation. researchgate.net The comparison of the IR spectrum of the free ligand with that of the metal complex shows characteristic shifts in the vibrational frequencies of specific functional groups. For example, a shift in the ν(C=N) (azomethine) stretching vibration to a lower frequency in the complex spectrum indicates the coordination of the azomethine nitrogen atom to the metal center. researchgate.netresearchgate.net Similarly, changes in the position of the ν(C=O) (carbonyl) band can signify its involvement in bonding. researchgate.net The appearance of new, lower-frequency bands, typically in the 450-530 cm⁻¹ range, can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of complex formation. researchgate.net
Table 2: Typical IR Frequency Shifts in Hydrazone Metal Complexes
| Functional Group | Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| Azomethine | ν(C=N) | ~1590 | 1573-1450 | Coordination via azomethine nitrogen. researchgate.net |
| Carbonyl | ν(C=O) | ~1695 | 1517-1528 | Participation of carbonyl oxygen in chelation. researchgate.net |
| Metal-Nitrogen | ν(M-N) | - | 491-457 | Formation of a metal-nitrogen bond. ijcce.ac.ir |
| Metal-Oxygen | ν(M-O) | - | 588-501 | Formation of a metal-oxygen bond. ijcce.ac.ir |
Time-resolved Fourier Transform Infrared (FTIR) and Raman spectroscopy are advanced techniques capable of providing structural information about short-lived intermediates formed during a chemical reaction. unipr.itresearchgate.net These methods are exceptionally well-suited for mechanistic studies of reactions involving this compound, such as complex formation, redox processes, or photoinduced reactions. unipr.it
The fundamental principle involves initiating a reaction, often with a laser pulse (photolysis), and then collecting a series of IR or Raman spectra at very short time intervals, ranging from femtoseconds to microseconds and beyond. unipr.itnih.gov This allows for the direct observation of the rise and decay of vibrational bands corresponding to transient species. nih.gov
For example, time-resolved ATR-FTIR spectroscopy could be employed to monitor the chelation of a metal ion by a this compound derivative in solution. nih.gov By tracking changes in the ν(C=O) or ν(C=N) bands over time, one could determine the rate of complex formation and identify any intermediate coordination states. nih.govresearchgate.net Similarly, time-resolved resonance Raman spectroscopy, which offers enhanced sensitivity for specific parts of a molecule (chromophores), could be used to study the dynamics of electron transfer processes in redox-active metal complexes of this compound ligands. researchgate.net These techniques provide molecular "snapshots" throughout a reaction, offering unparalleled insight into the detailed steps of a reaction mechanism. researchgate.net
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org When coupled with liquid chromatography (LC-MS), it becomes a highly powerful tool for separating, identifying, and quantifying compounds within complex mixtures, making it ideal for structural validation and the confirmation of reaction intermediates in this compound research. nih.govnih.gov
For structural validation, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, confirming its identity. beilstein-journals.org The fragmentation pattern of a molecule in the mass spectrometer can also offer valuable structural information.
In mechanistic studies, LC-MS is used to analyze reaction mixtures at various time points. This allows for the separation and identification of reactants, products, and any transient intermediates that may form. nih.gov Often, chemical derivatization is employed to enhance the chromatographic performance and ionization efficiency of analytes. nih.govnih.govmdpi.com For instance, hydrazino-containing compounds can be derivatized to improve their detection by LC-MS. nih.govnih.gov This approach is crucial for profiling the metabolites of this compound in biological systems or for identifying low-concentration byproducts in a synthetic reaction. nih.govnih.gov
Table 3: Application of Mass Spectrometry in Hydrazine Compound Analysis
| Technique | Application | Information Obtained | Example |
| ESI-MS | Structural Validation | Molecular weight and elemental formula. beilstein-journals.org | Confirmation of the mass of a synthesized hydrazide-containing peptoid. |
| HPLC-MS/MS | Quantitative Analysis | Detection and quantification of specific compounds in a complex matrix. nih.gov | Simultaneous measurement of hydrazine and acetylhydrazine in plasma after derivatization. nih.gov |
| LC-MS | Metabolite Profiling | Identification of various metabolites in a biological sample. nih.govnih.gov | Analysis of carboxylic acids, aldehydes, and ketones in urine using 2-hydrazinoquinoline (B107646) derivatization. nih.govnih.gov |
| MALDI-MS | Sensitive Detection | Detection of aldehydes and ketones. | Use of hydrazide-based reactive matrices for sensitive detection. |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org It is fundamental in this compound research for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions by separating starting materials, intermediates, and products.
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used extensively in pharmaceutical and chemical analysis. preprints.orgnih.gov It is an indispensable tool for determining the purity of this compound and its derivatives and for monitoring the progress of synthetic reactions in real-time. longdom.org
HPLC operates by injecting a sample mixture into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. libretexts.org Common modes of HPLC include:
Reverse-Phase (RP-HPLC): Uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is the most common mode for analyzing a wide range of organic molecules. libretexts.org
Normal-Phase (NP-HPLC): Uses a polar stationary phase and a nonpolar mobile phase, suitable for molecules that are not stable in aqueous solutions. americanpharmaceuticalreview.com
To assess purity, a sample of the synthesized compound is analyzed by HPLC. The resulting chromatogram will ideally show a single, sharp peak corresponding to the desired product. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.
For reaction monitoring, small aliquots are taken from the reaction mixture at different times and analyzed by HPLC. longdom.org This allows chemists to track the consumption of reactants and the formation of products and intermediates. americanpharmaceuticalreview.com This real-time information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. The combination of HPLC with detectors like UV-Vis, diode array, or mass spectrometry enhances its power by providing structural information about the separated components. nih.govlongdom.org
Gas Chromatography (GC) with Derivatization for Hydrazine Detection
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to its polarity and low volatility, is not directly amenable to GC analysis. cdc.govcolostate.edu Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound. researchgate.netgcms.cz This process involves chemically modifying the analyte to increase its volatility, improve peak shape, and enhance detection. gcms.cz
Derivatization for hydrazine compounds, including this compound, typically involves reactions such as silylation, acylation, or alkylation. gcms.czresearchgate.net A common approach is the reaction with a derivatizing agent to form a less polar and more volatile derivative. For instance, acetone (B3395972) can be used as a derivatizing reagent for hydrazine, reacting to form acetone azine, which is a more volatile and stable compound suitable for GC analysis. acs.orgnih.gov This reaction is often rapid and can be performed directly in the sample solution. nih.gov
The derivatized this compound can then be analyzed using a gas chromatograph, often coupled with a mass spectrometer (GC-MS) for unequivocal identification. cdc.gov The choice of the GC column is also critical, with polar polyethylene (B3416737) glycol phases like Carbowax 20M being recommended for the direct analysis of free carboxylic acids, though they have lower thermal stability compared to nonpolar phases. colostate.edu
Table 1: Example GC-MS/MS Method Parameters for Hydrazine Analysis (Adaptable for Derivatized this compound)
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Acetone |
| GC Column | Capillary Column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 40°C, ramp to 280°C |
| Ionization Mode | Chemical Ionization (CI) or Electron Impact (EI) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Detection Limit (for Hydrazine) | 0.70 ng/L acs.org |
| Mean Recovery (for Hydrazine) | 102% acs.org |
Thin-Layer Chromatography (TLC) for Purity Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of reactions and assessing the purity of synthesized compounds. researchgate.netrsc.org For this compound and its derivatives, TLC can be an invaluable tool during synthesis to quickly check for the presence of starting materials, intermediates, and the final product. researchgate.net
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). researchgate.net For separating aromatic hydrazones and hydrazines, specific mobile phases might be required, and argentation chromatography (TLC with silica gel impregnated with silver nitrate) could be a useful technique. researchgate.net
After developing the chromatogram, the separated spots need to be visualized. Since this compound is not colored, a visualization agent is required. Common methods for visualizing amines and related compounds on a TLC plate include: chemicalforums.com
UV Light: If the compound contains a chromophore, it may be visible under UV light (254 nm or 365 nm).
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals can reveal spots as the iodine adsorbs to the organic compounds, appearing as brown spots. chemicalforums.com
Ninhydrin Stain: Ninhydrin is a common reagent for detecting amines and amino acids. chemicalforums.com When sprayed on the TLC plate and heated, it reacts with primary and secondary amines to produce a characteristic purple or yellow color.
The purity of the sample can be qualitatively assessed by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.
Potentiometric Titration for Characterization of Chelating Compounds
Potentiometric titration is a highly precise analytical method used to determine the concentration of a substance in a solution. It involves measuring the potential difference (voltage) between two electrodes as a titrant is added. wikipedia.org This technique is particularly useful for characterizing the acid-base properties and metal-chelating abilities of compounds like this compound, which is a derivative of the amino acid glycine (B1666218). nih.govjmaterenvironsci.com
In a typical potentiometric titration of this compound, a solution of the acid would be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH). jmaterenvironsci.com The change in pH is monitored using a pH electrode as the base is added. The resulting titration curve (a plot of pH versus the volume of titrant added) provides valuable information:
pKa Values: The equivalence points on the titration curve correspond to the complete neutralization of the acidic functional groups (the carboxylic acid group and the hydrazinium (B103819) ion). The pKa values of these groups can be determined from the half-equivalence points.
Chelating Properties: To study the chelating (metal-binding) properties, the titration can be performed in the presence of a metal ion of interest (e.g., Cu²⁺, Zn²⁺). jmaterenvironsci.comresearchgate.net The formation of a metal-ligand complex will shift the titration curve, and by analyzing this shift, the stability constants of the metal-hydrazinoacetic acid complexes can be calculated. jmaterenvironsci.com A pair of antimony electrodes can be used as an indicating system for the nonaqueous titration of amino acids. nih.govresearchgate.net
Table 2: Typical Data Obtained from Potentiometric Titration of an Amino Acid (e.g., Glycine)
| Parameter | Description | Example Value (for Glycine) |
|---|---|---|
| pKa1 (Carboxyl Group) | The negative logarithm of the acid dissociation constant for the carboxylic acid group. | ~2.34 |
| pKa2 (Ammonium Group) | The negative logarithm of the acid dissociation constant for the protonated amino group. | ~9.60 |
In Silico Methods for Biological Activity and Drug-Like Properties
In silico methods, which involve computational modeling and simulation, are increasingly used in drug discovery and development to predict the biological activity and pharmacokinetic properties of new chemical entities. dergipark.org.trresearchgate.net These methods can significantly reduce the time and cost associated with experimental screening. For this compound and its derivatives, in silico studies can provide valuable insights into their potential as therapeutic agents. semanticscholar.orgeurekaselect.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound or its derivative) when bound to a specific protein target. nih.govnih.gov The results of a docking study can help to:
Identify potential biological targets for the compound.
Understand the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov
Estimate the binding affinity, often expressed as a docking score (e.g., in kcal/mol), which can be used to rank potential drug candidates. researchgate.netbiointerfaceresearch.com
ADMET Prediction: This involves the computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. dergipark.org.trijper.org These properties are crucial for determining the drug-like characteristics of a molecule. In silico tools can predict various parameters, including:
Lipinski's Rule of Five: A set of rules to evaluate the druglikeness of a compound based on its physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors). ijper.org
Oral Bioavailability: The percentage of the administered dose that reaches the systemic circulation. ijper.org
Toxicity: Potential adverse effects of the compound.
Table 3: Example of In Silico Predicted Properties for Potential Drug Candidates
| Property | Description | Favorable Range/Value |
|---|---|---|
| Docking Score (kcal/mol) | A measure of the predicted binding affinity to a target protein. More negative values indicate stronger binding. | Typically < -7.0 |
| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | < 500 |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | < 5 |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | < 5 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O). | < 10 |
| % Human Oral Absorption | The predicted percentage of the drug that is absorbed after oral administration. | > 80% is high ijper.org |
By employing these advanced analytical and computational methods, researchers can thoroughly characterize this compound, assess its purity, understand its chemical behavior, and predict its potential biological activities, thereby guiding further research and development.
Future Directions and Emerging Research Areas
Exploration of Novel Hydrazinoacetic Acid Derivatives
The synthesis of novel derivatives of this compound is a burgeoning area of research, aimed at exploring and expanding the chemical space and potential applications of this versatile building block. nih.govresearchgate.net Current research efforts are directed towards creating a diverse library of this compound analogues with unique structural modifications to modulate their physicochemical properties and biological activities.
One promising approach involves the synthesis of α-hydrazinoarylacetic acids, which can be achieved through the reaction of α-bromoarylacetic acids with hydrazine (B178648) and its derivatives. nih.gov Another innovative strategy is the synthesis of α-boryl-α-hydrazinoacetic acid, a highly functionalized building block that can be readily accessed from α-borylacetaldehyde. researchgate.netthieme-connect.com This borylated derivative serves as a versatile intermediate for the creation of various α-borylated azoles and diazines. thieme-connect.com The carboxyl group of these derivatives can also be further modified, opening avenues for their use in cross-coupling reactions to generate novel organoboron compounds. researchgate.netthieme-connect.com
The pharmacological potential of hydrazone derivatives, which can be synthesized from hydrazides, is also a significant driver for the exploration of new this compound analogues. nih.govmdpi.com These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govmdpi.com The synthesis of novel hydrazide-hydrazone derivatives is being actively pursued to develop new therapeutic agents. nih.govmdpi.com
Table 1: Examples of Synthetic Approaches to Novel this compound Derivatives and Related Compounds
| Derivative Class | Synthetic Precursors | Key Reaction Type | Potential Applications |
| α-Hydrazinoarylacetic acids | α-Bromoarylacetic acids, Hydrazine/Alkylhydrazines | Nucleophilic substitution | Pharmaceutical intermediates |
| α-Boryl-α-hydrazinoacetic acid | α-Borylacetaldehyde, Hydrazine | Hydrazination, Oxidation | Heterocycle synthesis, Cross-coupling reactions |
| Hydrazone derivatives | Hydrazides, Aldehydes/Ketones | Condensation | Antimicrobial, Anticancer, Anti-inflammatory agents |
| Hydrazide-hydrazones | Cyanoacetyl hydrazine, Acetylpyridine | Condensation, Heterocyclization | Antitumor agents |
Sustainable Methods for N-N Bond Formation through Biocatalysis
The chemical synthesis of N-N bonds often involves harsh reaction conditions and toxic reagents. europa.eu Consequently, there is a growing interest in developing sustainable and environmentally friendly biocatalytic methods for N-N bond formation. nih.govacs.org Nature has evolved a diverse array of enzymes, collectively termed NNzymes, that can catalyze the formation of nitrogen-nitrogen bonds with high efficiency and selectivity under mild conditions. europa.eunih.govacs.org
The study of the biosynthetic pathways of N-N bond-containing natural products has led to the discovery and characterization of several key enzymes. nih.govacs.org These enzymes, which include heme-dependent and cupin-dependent biocatalysts, represent a valuable toolbox for the development of novel biocatalytic processes. nih.govacs.org For instance, hydrazine synthetases (HS) and piperazate synthase (PZS) are two well-studied enzyme families involved in the formation of linear and cyclic hydrazines, respectively. acs.org
A significant breakthrough in this area is the characterization of enzymes that can directly synthesize hydrazine intermediates from common metabolic precursors. nih.govresearchgate.net For example, the enzyme NegJ has been shown to form this compound directly from nitrite (B80452) and glycine (B1666218). researchgate.netresearchgate.net Furthermore, cupin/methionyl-tRNA synthetase (MetRS)-like didomain enzymes have been identified to catalyze N-N bond formation between Nω-hydroxylamines and amino acids to generate a variety of hydrazine products. nih.gov
Future research in this area will focus on expanding the repertoire of known NNzymes through genome mining and developing these enzymes into broadly applicable biocatalysts for the efficient and sustainable synthesis of N-N bond-containing compounds. nih.govacs.org The ReCNNSTRCT project, funded by the European Research Council, is a notable initiative aimed at developing an enzymatic toolbox for versatile N-N bond formation based on natural and redesigned enzymes. europa.eu
Integration with "Click Chemistry" Approaches
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for various applications, including bioconjugation and materials science. The integration of this compound and its derivatives with click chemistry approaches holds significant promise for the development of novel molecular probes, bioconjugation reagents, and functional materials.
One of the most well-known click reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While azides are the prototypic functional group for this reaction, the reactivity of the hydrazine moiety in this compound can be harnessed for similar "click-like" reactions. For instance, the condensation reaction between hydrazides and aldehydes or ketones to form hydrazones is a facile and efficient transformation that can be considered a type of click reaction. researchgate.netrsc.orgresearchgate.net This hydrazide/hydrazone click reaction has been explored for the labeling of biomolecules with radiopharmaceuticals. researchgate.netrsc.org
Furthermore, the azide (B81097) functional group, which is a key component of many click reactions, can be biosynthetically generated from hydrazine precursors. The enzyme Tri17, for example, can catalyze the synthesis of organic azides from aryl hydrazines. researchgate.net This opens up the possibility of developing chemoenzymatic strategies that combine the biocatalytic production of hydrazine-containing intermediates with subsequent chemical modification via click chemistry.
The development of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, provides another avenue for the application of this compound derivatives. wikipedia.orgnih.gov The reaction of aldehydes and ketones with hydrazides to form hydrazones is a bioorthogonal reaction that has been used for labeling biomolecules in vivo. nih.gov
Development of Multi-Target Drug Candidates
The structural features of this compound and its derivatives, particularly the presence of the reactive N-N bond and the carboxylic acid moiety, make them attractive scaffolds for the design of multi-target drug candidates. mdpi.comiscientific.org The hydrazone linkage, in particular, is a common motif in a wide range of biologically active compounds with diverse pharmacological profiles. nih.gov
Hydrazone derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral effects. nih.govmdpi.com This wide range of bioactivities suggests that a single hydrazone-based molecule could potentially interact with multiple biological targets, leading to a more effective therapeutic outcome, especially in complex diseases like cancer. nih.govresearchgate.net
The development of multi-target drugs is a growing area in medicinal chemistry, as it offers the potential for improved efficacy and reduced drug resistance. The versatile chemistry of this compound allows for the facile introduction of various pharmacophoric groups, enabling the systematic exploration of structure-activity relationships and the optimization of multi-target activity. For example, by combining the this compound core with different aromatic aldehydes, a library of hydrazone derivatives can be generated and screened for their ability to inhibit multiple disease-related targets. mdpi.com The benzoxazine (B1645224) and piperazine (B1678402) scaffolds, known for their diverse pharmacological activities, could also be integrated with the this compound motif to create novel multi-target agents. nih.govnih.gov
Table 2: Reported Pharmacological Activities of Hydrazone Derivatives
| Pharmacological Activity | Examples of Target/Mechanism |
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes |
| Analgesic | Central and peripheral pain relief mechanisms |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation |
| Antiviral | Inhibition of viral replication or entry |
Elucidation of Remaining Uncharacterized Biosynthetic Steps
Despite significant progress in understanding the biosynthesis of N-N bond-containing natural products, several key enzymatic steps remain uncharacterized. nih.govresearchgate.netnih.gov The elucidation of these missing links is crucial for a complete understanding of how nature constructs these unique molecules and for harnessing the full potential of the associated enzymes for biocatalysis.
The formation of the N-N bond itself is a thermodynamically challenging process, and nature has evolved sophisticated enzymatic machinery to overcome this hurdle. nih.govnih.gov While several N-N bond-forming enzymes (NNzymes) have been identified, the precise catalytic mechanisms of many of these enzymes are still under investigation. nih.govacs.orgresearchgate.net The biosynthesis of N-N bonds is generally believed to proceed through three main categories of reactions: comproportionation, rearrangement, and radical recombination. nih.govacs.org However, the specific enzymes and intermediates involved in each of these pathways are not fully understood for all known N-N bond-containing natural products.
For instance, while the biosynthetic gene clusters for several hydrazine-containing compounds have been identified, the exact sequence of enzymatic reactions and the structures of all intermediates have not been fully elucidated. nih.gov The involvement of N-nitrosation and N-hydroxylation as activating steps in N-N bond formation is strongly supported by experimental evidence, but the specific enzymes catalyzing these transformations in many pathways are yet to be identified and characterized. nih.gov
Future research will likely employ a combination of genetic, biochemical, and structural biology approaches to unravel these remaining mysteries. The characterization of novel NNzymes and their catalytic mechanisms will not only provide fundamental insights into enzyme catalysis but also expand the toolbox of biocatalysts available for synthetic applications. europa.euresearchgate.net
Genome Mining for N-N Bond-Containing Natural Products
The rapid advancement of genome sequencing technologies has revealed a vast and largely untapped reservoir of biosynthetic potential encoded in the genomes of microorganisms. rsc.orgmdpi.com Genome mining, which involves the use of bioinformatics tools to identify biosynthetic gene clusters (BGCs) for natural products, has emerged as a powerful strategy for the discovery of novel compounds and enzymes. mdpi.comnih.govfrontiersin.org
This approach is particularly well-suited for the discovery of N-N bond-containing natural products, as the enzymes involved in their biosynthesis often have recognizable sequence motifs. nih.govacs.org By searching genomic databases for genes encoding homologues of known NNzymes, such as hydrazine synthetases or piperazate synthases, researchers can identify putative BGCs for novel hydrazine-containing compounds. nih.gov
Several bioinformatics platforms, such as antiSMASH, are widely used for the automated identification and annotation of BGCs in genomic data. nih.gov These tools can predict the core structure of the natural product encoded by a BGC based on the types of enzymes present. Phylogeny-guided genome mining, which uses the evolutionary relationships between enzymes to explore sequence space, has also proven to be a successful strategy for discovering new hydrazine biosynthetic pathways. nih.gov
The continued development of more sophisticated genome mining algorithms and the increasing availability of genomic data from diverse organisms will undoubtedly lead to the discovery of a wealth of new N-N bond-containing natural products with novel structures and biological activities. rsc.org This, in turn, will provide new leads for drug discovery and a deeper understanding of the chemical diversity of the natural world.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing hydrazinoacetic acid (HAA) in laboratory settings, and what analytical techniques validate its purity and structure?
- Methodological Answer : HAA synthesis typically involves condensation reactions between hydrazine derivatives and glyoxylic acid. For example, Hartmut (1965) detailed the use of this compound derivatives in peptide synthesis, employing techniques like column chromatography for purification and NMR/mass spectrometry for structural validation . Recent studies on azaserine biosynthesis also highlight the enzymatic oxidation of HAA to form diazo groups, monitored via HPLC and LC-MS to confirm intermediate structures .
Q. What safety precautions are critical when handling this compound in experimental workflows?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (flammable solid, skin corrosion/irritation category 1A) .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers away from heat, moisture, and incompatible materials (e.g., strong acids/oxidizers) .
- Spill Management : Neutralize spills with sand or vermiculite, followed by disposal in labeled hazardous waste containers .
Q. How is this compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH Titration : Monitor structural integrity via UV-Vis spectroscopy across pH 2–12.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere).
- HPLC Stability Assays : Quantify degradation products after exposure to stressors like UV light or reactive oxygen species .
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictions in this compound’s reactivity data across studies?
- Methodological Answer : Contradictions (e.g., divergent kinetic rates) are addressed by:
- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst purity) to isolate variables .
- Advanced Spectroscopic Techniques : Use time-resolved FTIR or Raman spectroscopy to track transient intermediates and validate proposed mechanisms .
- Meta-Analysis Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases and data reliability .
Q. How does this compound participate in nonribosomal peptide synthetase (NRPS) pathways, and what in vitro methods elucidate its enzymatic transformations?
- Methodological Answer : In azaserine biosynthesis, HAA is oxidized stepwise by flavin-dependent monooxygenases (e.g., AzsB/C) to form diazo intermediates. Key methods include:
- Gene Cluster Reconstitution : Heterologously express azs cluster genes (e.g., azsH for HAA synthesis) in E. coli for enzyme production .
- Isotopic Labeling : Use ¹⁵N-labeled HAA in NMR assays to trace nitrogen incorporation into diazo products .
- Kinetic Assays : Measure enzyme activity via stopped-flow spectrophotometry under varying substrate concentrations .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s biochemical assays?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to Hill or logistic equations to estimate EC₅₀ values and cooperativity coefficients.
- Bootstrap Resampling : Assess confidence intervals for small datasets (n < 30) to avoid overinterpretation .
- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., HAA vs. analogs) while controlling for Type I errors .
Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation experiments are essential?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model HAA’s binding to enzymes (e.g., glutamine amidotransferases) using force fields like AMBER or CHARMM.
- Docking Studies : Screen HAA against target active sites with AutoDock Vina, prioritizing poses with favorable ΔG values .
- Validation : Confirm predictions via site-directed mutagenesis (e.g., altering key residues in the enzyme’s active site) and ITC (isothermal titration calorimetry) to measure binding affinities .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
